APcK110

Übersicht

Beschreibung

Diese Verbindung hat ein großes Potenzial gezeigt, die Phosphorylierung von AKT und STAT3 zu blockieren, Apoptose zu induzieren und die Proliferation von akuten myeloischen Leukämiezellen zu hemmen . Die Entwicklung von APcK110 zielt darauf ab, Mutationen in c-Kit anzugreifen, die eine entscheidende Rolle bei der Pathogenese der akuten myeloischen Leukämie spielen .

Vorbereitungsmethoden

Die Synthese von APcK110 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die ihre Wirksamkeit und Spezifität als c-Kit-Inhibitor gewährleisten .

Analyse Chemischer Reaktionen

APcK110 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit c-Kit und verwandten Signalwegen liegt. Es ist bekannt, dass die Verbindung:

Phosphorylierung hemmen: This compound blockiert die Phosphorylierung von AKT und STAT3, die für das Überleben und die Proliferation von Zellen entscheidend sind.

Apoptose induzieren: Die Verbindung induziert Apoptose durch Aktivierung von Caspase-3 und Poly(ADP-Ribose)-Polymerase-Spaltung.

Proliferation hemmen: This compound hemmt die Proliferation von akuten myeloischen Leukämiezellen in dosisabhängiger Weise.

Wissenschaftliche Forschungsanwendungen

APcK110 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von c-Kit hemmt, einer Proteintyrosinkinase und einem Rezeptor für den Stammzellfaktor. Die Bindung des Stammzellfaktors an c-Kit führt zur Aktivierung nachgeschalteter Signalwege, einschließlich der PI3K/AKT-, Ras/MAP-Kinase- und JAK/STAT-Systeme . This compound blockiert die Phosphorylierung von AKT und STAT3, was zur Hemmung des Zellüberlebens und der Zellproliferation führt . Darüber hinaus induziert die Verbindung Apoptose durch Aktivierung von Caspase-3 und Poly(ADP-Ribose)-Polymerase-Spaltung .

Wirkmechanismus

APcK110 exerts its effects by inhibiting the activity of c-Kit, a protein tyrosine kinase and receptor for stem cell factor. The binding of stem cell factor to c-Kit results in the activation of downstream signaling pathways, including the PI3K/AKT, Ras/MAP kinase, and JAK/STAT systems . This compound blocks the phosphorylation of AKT and STAT3, leading to the inhibition of cell survival and proliferation . Additionally, the compound induces apoptosis by activating caspase-3 and poly (ADP-ribose) polymerase cleavage .

Vergleich Mit ähnlichen Verbindungen

APcK110 wird mit anderen ähnlichen Verbindungen wie Imatinib und Dasatinib verglichen, die ebenfalls Inhibitoren von c-Kit sind. this compound hat eine höhere Wirksamkeit bei der Hemmung der Proliferation von akuten myeloischen Leukämiezellen gezeigt als diese klinisch verwendeten Inhibitoren . Ähnliche Verbindungen umfassen:

Cytarabin: Ein Chemotherapeutikum, das zur Behandlung der akuten myeloischen Leukämie eingesetzt wird.

This compound zeichnet sich durch seine höhere Wirksamkeit und Spezifität bei der Behandlung von c-Kit-Mutationen aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht .

Eigenschaften

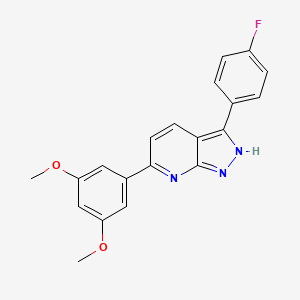

IUPAC Name |

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMGZGMEPKFVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of APcK110?

A1: this compound functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, this compound blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].

Q2: How does this compound compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?

A2: In vitro studies have demonstrated that this compound exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, this compound demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].

Q3: Has this compound demonstrated efficacy in in vivo models of AML?

A3: Yes, research utilizing a xenograft mouse model of AML revealed that this compound significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.

Q4: Does the efficacy of this compound depend on the presence of KIT mutations?

A4: While this compound potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.